molecular formula C15H25NO3 B7943952 Tert-butyl-4-pent-4-enoylpiperidine-1-carboxylate

Tert-butyl-4-pent-4-enoylpiperidine-1-carboxylate

Cat. No. B7943952
M. Wt: 267.36 g/mol
InChI Key: UTTVZJLMFGWZQW-UHFFFAOYSA-N
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Description

Tert-butyl-4-pent-4-enoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • X-ray Crystallography : X-ray studies have shown that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, can occur in the 4-enol form when crystals are grown from a mixture of dichloromethane and pentane. This highlights its potential utility in crystallographic studies (Didierjean et al., 2004).

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone has been used to synthesize tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives. This application is important for the development of new organic compounds (Moskalenko & Boev, 2014).

  • Protein Tyrosine Kinase Inhibitor Synthesis : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach to synthesize this compound has been proposed, demonstrating its relevance in medicinal chemistry (Chen Xin-zhi, 2011).

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound has been established, further emphasizing its role in anticancer drug development (Zhang et al., 2018).

  • Fused Bicyclic System Synthesis : The synthesis of N-Boc piperidine derivatives fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate demonstrates its utility in creating complex bicyclic structures, important in medicinal chemistry (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-pent-4-enoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-5-6-7-13(17)12-8-10-16(11-9-12)14(18)19-15(2,3)4/h5,12H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTVZJLMFGWZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-4-pent-4-enoylpiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of tert-butyl-4-[methoxy(methyl)-carbamoyl]-piperidine-1-carboxylate (5.04 g, 18.53 mmol), in tetrahydrofuran (50 mL) maintained under an atmosphere of nitrogen was cooled to 0° C. To this cold solution was added a THF solution of 4-butenylmagnesiun bromide (0.5 M in THF, 45 mL, 22.5 mmol) in a dropwise manner. The solution was stirred for 1 hour at 0° C. then allowed to warm to room temperature overnight. The resulting solution was poured into water, acidified to pH 3-4 with 1 N hydrochloric acid, and extracted with ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. Purification by flash column chromatography (silica gel, 0-25% ethyl acetate in heptane) gave tert-butyl-4-pent-4-enoylpiperidine-1-carboxylate as a colorless oil (4.37 g, 88%); 1H NMR (CDCl3, 300 MHz) δ 5.79 (m, 1H), 4.98 (m, 2H), 4.10 (m, 2H), 2.76 (t, J=11.5 Hz, 2H), 2.54 (m, 2H), 2.46 (tt, J1=11.5 Hz, J2=3.5 Hz, 1H), 2.32 (m, 2H), 1.78 (m, 2H), 1.48-1.58 (m, 2H) and 1.45 (s, 9H).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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45 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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